N-methyl-2-(trifluoromethyl)pyrimidin-5-amine
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Overview
Description
N-methyl-2-(trifluoromethyl)pyrimidin-5-amine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The trifluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclocondensation reaction of (benzo[d]thiazolyl)guanidine with 4-alkoxy-4-alkyl (aryl/heteroaryl)-1,1,1-trifluoroalk-3-en-2-ones or 2,2,2-trifluoro-1-(2-methoxycyclohexen-1-en-1-yl)ethanone . The reactions are usually performed in refluxing water as the solvent, without catalysts, and yield the desired product in good quantities.
Industrial Production Methods
Industrial production methods for N-methyl-2-(trifluoromethyl)pyrimidin-5-amine may involve large-scale synthesis using similar cyclocondensation reactions. The use of environmentally benign solvents and conditions is preferred to ensure sustainability and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(trifluoromethyl)pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups replacing the trifluoromethyl group or modifying the pyrimidine ring.
Scientific Research Applications
N-methyl-2-(trifluoromethyl)pyrimidin-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-2-(trifluoromethyl)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine
- Trifluoromethyl-substituted N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines
- Polysubstituted pyrimidine derivatives
Uniqueness
N-methyl-2-(trifluoromethyl)pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in various applications compared to similar compounds.
Properties
Molecular Formula |
C6H6F3N3 |
---|---|
Molecular Weight |
177.13 g/mol |
IUPAC Name |
N-methyl-2-(trifluoromethyl)pyrimidin-5-amine |
InChI |
InChI=1S/C6H6F3N3/c1-10-4-2-11-5(12-3-4)6(7,8)9/h2-3,10H,1H3 |
InChI Key |
LEEQUIDUOUHFLZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=C(N=C1)C(F)(F)F |
Origin of Product |
United States |
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